4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride
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Overview
Description
4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C9H3BrCl2OS. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride typically involves the chlorination and bromination of benzothiophene derivatives. The reaction conditions often include the use of chlorinating and brominating agents such as thionyl chloride and bromine, respectively. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .
Chemical Reactions Analysis
4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often involving palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing heterocycles.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic species, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride can be compared with other benzothiophene derivatives, such as:
4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid: This compound has a carboxylic acid group instead of a carbonyl chloride group, leading to different reactivity and applications.
6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride: This compound has a similar structure but with the bromine atom at a different position, affecting its chemical properties and reactivity.
These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.
Properties
IUPAC Name |
4-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrCl2OS/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAGCTPOQVVPJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=C(S2)C(=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrCl2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501214310 |
Source
|
Record name | 4-Bromo-3-chlorobenzo[b]thiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501214310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160249-22-8 |
Source
|
Record name | 4-Bromo-3-chlorobenzo[b]thiophene-2-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160249-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-chlorobenzo[b]thiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501214310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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